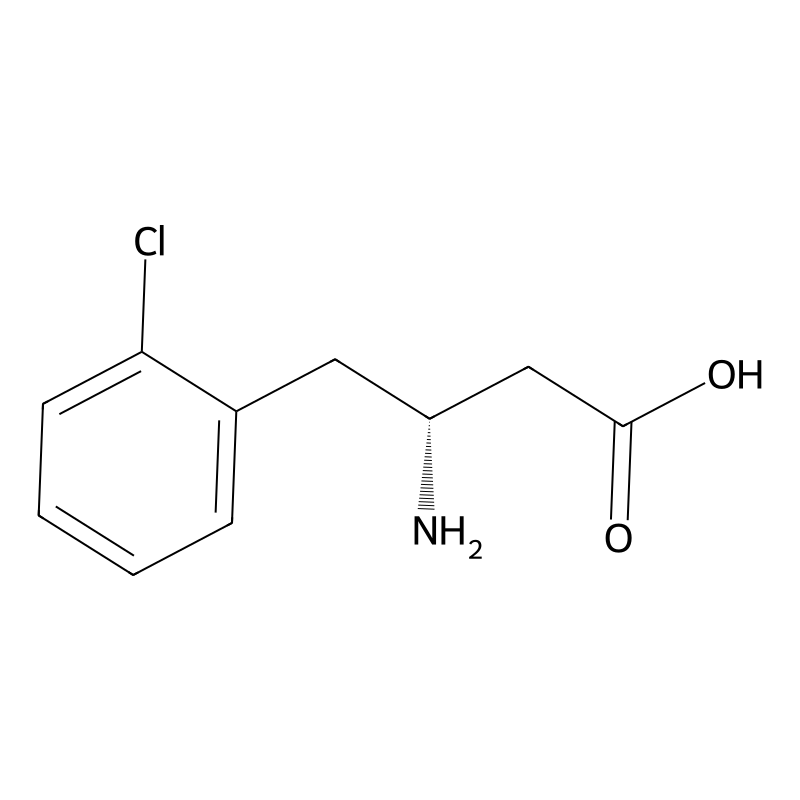

(R)-3-amino-4-(2-chlorophenyl)butanoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(R)-3-amino-4-(2-chlorophenyl)butanoic acid, also known as (3R)-3-amino-4-(2-chlorophenyl)butanoic acid, is a chiral amino acid derivative with significant relevance in medicinal chemistry. Its molecular formula is C₁₀H₁₂ClNO₂, and it has a molecular weight of approximately 213.66 g/mol. The compound features a chiral center, which is critical for its biological activity and pharmacological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets and its solubility in organic solvents.

- Acid-Base Reactions: The amino group can accept protons, while the carboxylic acid group can donate protons, allowing for various acid-base interactions.

- Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.

- Amide Bond Formation: The amino group can react with carboxylic acids or acyl chlorides to yield amide bonds, making it useful in peptide synthesis .

The biological activity of (R)-3-amino-4-(2-chlorophenyl)butanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. It has shown potential as a modulator in various biochemical pathways, which could be beneficial in pharmaceutical applications. Its chirality may play a crucial role in determining its efficacy and specificity towards biological targets.

The synthesis of (R)-3-amino-4-(2-chlorophenyl)butanoic acid typically involves several steps:

- Starting Material: The process begins with a chiral precursor such as (R)-2-chlorophenylalanine.

- Protection of Functional Groups: The amino group may be protected using a carbamate or another suitable protecting group.

- Chain Extension: The protected amino acid undergoes chain extension through alkylation or acylation reactions.

- Deprotection: The protecting group is removed to yield the free amino acid.

- Hydrochloride Formation: Finally, the free amino acid is converted into its hydrochloride salt by treatment with hydrochloric acid.

(R)-3-amino-4-(2-chlorophenyl)butanoic acid has various applications in medicinal chemistry and pharmaceutical research:

- Intermediate in Drug Synthesis: It serves as a versatile intermediate for synthesizing biologically active compounds.

- Research Tool: Its unique structure makes it valuable for studying enzyme interactions and metabolic pathways.

- Potential Therapeutics: Due to its biological activity, it may have applications in developing treatments for various diseases.

Interaction studies involving (R)-3-amino-4-(2-chlorophenyl)butanoic acid often focus on its binding affinity to specific receptors or enzymes. These studies help elucidate the compound's mechanism of action and potential therapeutic effects. For instance, research may explore how this compound influences neurotransmitter systems or metabolic pathways relevant to conditions such as neurodegenerative diseases and cancer.

Several compounds share structural similarities with (R)-3-amino-4-(2-chlorophenyl)butanoic acid, each exhibiting unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-3-Amino-4-(2-chlorophenyl)butanoic acid | Chiral enantiomer | Different biological activity due to stereochemistry |

| 3-Amino-4-(2-chlorophenyl)butanoic acid | Non-chiral version | Lacks chirality; different reactivity |

| 4-(2-Chlorophenyl)butanoic acid | No amino group | Different reactivity and applications; lacks amino functionality |

The uniqueness of (R)-3-amino-4-(2-chlorophenyl)butanoic acid lies in its chiral nature, which imparts specific stereochemical properties essential for its biological activity. This chirality is crucial for the development of pharmaceuticals targeting specific biological pathways.

(R)-3-Amino-4-(2-chlorophenyl)butanoic acid (CAS 268734-28-7) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₂ClNO₂ |

| Molecular weight | 213.66 g/mol |

| Boiling point | 360.2 ± 32.0 °C (predicted) |

| Density | 1.287 ± 0.06 g/cm³ (predicted) |

| pKa | 3.74 ± 0.10 |

| Solubility | Soluble in polar solvents |

| Storage conditions | Sealed, dry, room temperature |

The compound’s structure features a β-amino acid backbone with a 2-chlorophenyl substituent, conferring both hydrophobicity and stereochemical specificity. Its chirality at the C3 position distinguishes it from the (S)-enantiomer, which exhibits distinct biological interactions.